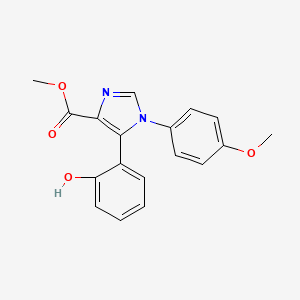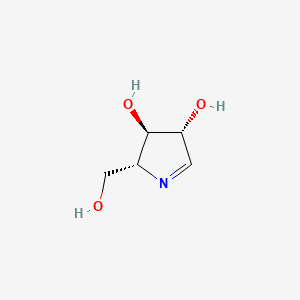
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol is a compound with a unique structure that includes a pyrrole ring substituted with hydroxymethyl and diol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol can be achieved through several methods. One common approach involves the use of D-glucuronolactone as a starting material. The process includes enantiospecific synthesis steps that convert D-glucuronolactone into the desired compound through a series of reactions . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the precise addition of reagents and control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield a fully saturated pyrrolidine ring.
Aplicaciones Científicas De Investigación
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a ligand for receptor studies.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the active site of the enzyme, preventing the conversion of glycogen to glucose, which can be beneficial in the treatment of diseases related to glycogen storage.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxylated pyrrole derivatives and dihydroxypyrrolidines. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness
What sets (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol apart is its specific stereochemistry and the presence of both hydroxymethyl and diol groups
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C5H9NO3/c7-2-3-5(9)4(8)1-6-3/h1,3-5,7-9H,2H2/t3-,4-,5-/m1/s1 |
Clave InChI |
QUPCOXZVKXONSC-UOWFLXDJSA-N |
SMILES isomérico |
C1=N[C@@H]([C@H]([C@@H]1O)O)CO |
SMILES canónico |
C1=NC(C(C1O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B13354780.png)
![2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13354788.png)
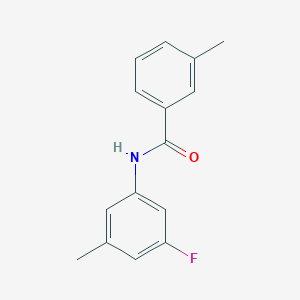
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354804.png)
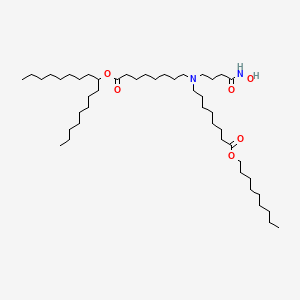

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13354834.png)
![14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13354836.png)
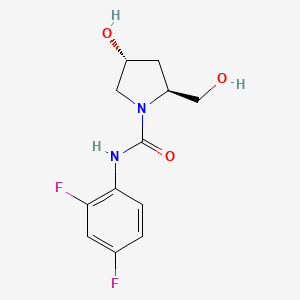
![4-amino-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13354846.png)
![5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B13354852.png)
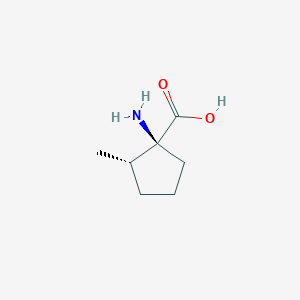
![2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354856.png)
